molecular formula C35H29ClN4O6 B1214268 Pyrimethamine pamoate CAS No. 85819-86-9

Pyrimethamine pamoate

カタログ番号: B1214268
CAS番号: 85819-86-9
分子量: 637.1 g/mol
InChIキー: VJVWMYFEZGXNPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimethamine pamoate is a salt formulation of pyrimethamine, an antifolate agent with the chemical formula C₁₂H₁₃ClN₄ and molecular weight 248.711 g/mol . Pyrimethamine itself is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and is widely used in malaria and toxoplasmosis treatment. The pamoate salt enhances its pharmacokinetic profile by enabling sustained release from depot formulations, particularly in subcutaneous (s.c.) or intraperitoneal (i.p.) administration . Studies in mice demonstrate that this compound maintains plasma concentrations above the minimum inhibitory concentration (MIC) for Plasmodium berghei (100–200 ng/mL) for up to 13 weeks, compared to rapid elimination of the base form . This prolonged release reduces dosing frequency and toxicity risks, making it advantageous for long-term prophylaxis .

特性

CAS番号

85819-86-9

分子式

C35H29ClN4O6

分子量

637.1 g/mol

IUPAC名

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C23H16O6.C12H13ClN4/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6H,2H2,1H3,(H4,14,15,16,17)

InChIキー

VJVWMYFEZGXNPC-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

正規SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

他のCAS番号

85819-86-9

同義語

pyrimethamine pamoate

製品の起源

United States

類似化合物との比較

Table 1: Pharmacokinetic and Efficacy Comparison of Pyrimethamine Pamoate with Antifolate Analogs

Compound IC₅₀ (nM) Route of Administration Sustained Release Duration (Weeks) Key Findings
This compound 660 ± 230 s.c. 13 Maintains plasma levels > MIC for 13 weeks; no mortality in mice .
Pyrimethamine Base 0.18 ± 0.03 Oral/s.c. 5 Rapid elimination; 25% mortality in mice due to toxicity .
Cycloguanil 1.28 ± 0.17 Oral N/A Targets DHFR; cross-resistance with pyrimethamine-resistant strains .
MMV667487 0.71 ± 0.05 Oral N/A Reversed by folate (FA) and pABA; similar target as pyrimethamine .
MC2590 (Hydroxamate) 23 ± 6 In vitro N/A 29-fold lower IC₅₀ than pyrimethamine against Toxoplasma gondii .

Key Observations:

  • Sustained Release: this compound’s s.c. formulation achieves 4-hour delayed absorption but complete bioavailability, contrasting with rapid peaks (1 hour) for the base form .
  • Efficacy: Hydroxamate-based inhibitors (e.g., MC2590, IC₅₀ = 23 nM) exhibit superior potency against T. gondii compared to pyrimethamine (IC₅₀ = 660 nM) .
  • Resistance Profile: Primary sulfonamide (PS) diaminopyrimidines (Compounds 4 and 5) evade cross-resistance in pyrimethamine-resistant Plasmodium strains, unlike cycloguanil .

Structural and Functional Analogues

Cycloguanil and MMV Compounds

Cycloguanil, a metabolite of proguanil, shares pyrimethamine’s DHFR-targeting mechanism but shows reduced efficacy in resistant parasites due to S108N mutations . MMV667486 and MMV667487, cycloguanil analogs, exhibit nanomolar IC₅₀ values (1.28 nM and 0.71 nM, respectively) but remain susceptible to folate pathway metabolites (FA, pABA), similar to pyrimethamine .

Hydroxamate-Based Inhibitors

Hydroxamates like MC2590 and MC2125 (IC₅₀ = 5 nM) inhibit histone deacetylases (HDACs) rather than DHFR, offering a distinct mechanism to bypass pyrimethamine resistance .

Pyrvinium Pamoate

Though structurally unrelated, pyrvinium pamoate (IC₅₀ = 1 µM in zinc homeostasis assays) demonstrates higher cytotoxicity (IC₅₀ = 5 µM in A549 cells) compared to this compound, limiting its therapeutic window .

Clinical and Resistance Implications

  • Combination Therapy: Sulfadiazine-pyrimethamine lacks gametocytocidal activity against chloroquine-resistant P. falciparum, whereas primaquine complements pyrimethamine by targeting transmission stages .
  • Resistance Reversal: PS compounds (e.g., 10, 12, 28) with IC₅₀ < 0.5 µM against P. falciparum and P.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。